molecular formula C9H6BrFN2S B12517945 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine

4-(4-Bromo-2-fluorophenyl)thiazol-2-amine

Cat. No.: B12517945
M. Wt: 273.13 g/mol
InChI Key: VMYOYYYRMGAFGA-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2-fluoroaniline with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Medicine: Research has shown its potential as an antimicrobial and anticancer agent, making it a candidate for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6BrFN2S

Molecular Weight

273.13 g/mol

IUPAC Name

4-(4-bromo-2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrFN2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

VMYOYYYRMGAFGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CSC(=N2)N

Origin of Product

United States

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